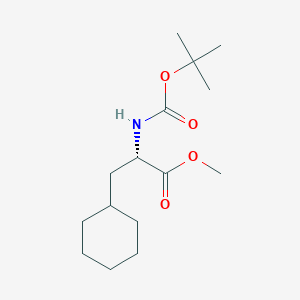

Boc-3-cyclohexyl-L-alanine methyl ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-3-cyclohexyl-L-alanine methyl ester can be synthesized from N-(tert-Butoxycarbonyl)-L-phenylalanine . The synthesis involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification with methanol . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers . The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-3-cyclohexyl-L-alanine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Substitution reactions typically involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-3-cyclohexyl-L-alanine methyl ester is widely utilized as a protective group in peptide synthesis. Its stability under diverse reaction conditions allows for selective modification of amino acids, making it a preferred choice among researchers in organic chemistry. The compound facilitates the formation of peptides with high purity and yield, which is crucial for subsequent biological evaluations.

Case Study : In a study focused on synthesizing cyclic peptides, this compound was employed to protect the amino group, enabling efficient coupling reactions without undesired side reactions. The resultant cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, demonstrating the importance of this compound in peptide design .

Drug Development

In the pharmaceutical industry, this compound plays a pivotal role in the development of novel peptide-based drugs. The cyclohexyl group enhances the bioavailability and stability of drug candidates, which is critical for therapeutic efficacy.

Case Study : Research into inhibitors of specific enzymes has shown that replacing certain amino acids with Boc-3-cyclohexyl-L-alanine significantly improved the inhibitory activity of the compounds. For instance, modifications involving this compound led to a five-fold increase in activity against target enzymes when compared to other amino acid derivatives .

Biotechnology

The compound is essential in biotechnology for producing modified proteins used in therapeutic applications. Its ability to stabilize protein structures makes it suitable for enzyme replacement therapies and other biopharmaceuticals.

Example : In enzyme replacement therapy research, this compound was used to modify enzymes, enhancing their stability and activity in physiological conditions. This modification resulted in prolonged half-lives and improved therapeutic outcomes in preclinical models .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers. Its unique structure can improve mechanical properties and thermal stability.

Research Findings : Studies have shown that incorporating Boc-3-cyclohexyl-L-alanine into polymer matrices enhances tensile strength and thermal resistance. This property is particularly beneficial for applications requiring durable materials with high performance under stress .

Wirkmechanismus

The mechanism of action of Boc-3-cyclohexyl-L-alanine methyl ester involves its role as a protected amino acid derivative in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-alanine methyl ester: Another Boc-protected amino acid used in peptide synthesis.

Boc-phenylalanine methyl ester: Similar in structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

Boc-3-cyclohexyl-L-alanine methyl ester is unique due to its cyclohexyl group, which provides steric hindrance and influences the compound’s reactivity and stability . This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Biologische Aktivität

Boc-3-cyclohexyl-L-alanine methyl ester (Boc-CHA-OMe) is a non-proteinogenic amino acid derivative with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 283.39 g/mol. It is characterized by a tert-butyloxycarbonyl (Boc) protecting group which enhances its stability during synthesis and manipulation in biological systems. The synthesis typically involves the coupling of cyclohexylalanine derivatives with methyl esters under controlled conditions to yield high purity products .

Mechanisms of Biological Activity

The biological activity of Boc-CHA-OMe can be attributed to its structural features that influence its interaction with biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies have shown that Boc-CHA-OMe can act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Modulation of Protein Folding : The compound has been implicated in stabilizing certain protein structures, which is crucial for their functional integrity.

- Antimicrobial Properties : Preliminary investigations suggest that Boc-CHA-OMe exhibits antimicrobial activity against various bacterial strains, although further studies are required to quantify this effect.

Antimicrobial Activity

In a recent study, Boc-CHA-OMe was screened against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated moderate antibacterial activity, suggesting potential applications in developing antimicrobial agents. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 75 |

| S. aureus | 60 |

Enzyme Inhibition Studies

Boc-CHA-OMe has been evaluated for its inhibitory effects on specific proteases involved in cancer progression. In vitro assays demonstrated that it could inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. The inhibition kinetics were analyzed, revealing a competitive inhibition mechanism with an IC50 value of approximately 50 µM .

Toxicity and Safety Profile

Toxicological assessments indicate that Boc-CHA-OMe exhibits low toxicity at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile. Current data suggest that while it is well-tolerated in cell cultures, further animal studies are needed to assess systemic effects .

Eigenschaften

IUPAC Name |

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALUXMVPGFKLAM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427029 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98105-41-0 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.